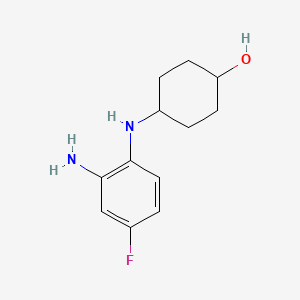

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Description

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a cyclohexanol derivative featuring a trans-1,4-diaminocyclohexane core substituted with a 2-amino-4-fluorophenyl group. The fluorine atom at the para position of the aniline ring introduces electronic and steric effects that influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-4-fluoroanilino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTBIWRNHSMEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=C(C=C2)F)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol typically involves multi-step organic reactions. One common approach might include:

Formation of the cyclohexanol core: This can be achieved through hydrogenation of a suitable cyclohexanone precursor.

Introduction of the amino group: This step might involve nucleophilic substitution reactions using ammonia or amines.

Attachment of the fluorophenylamino group: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, using a fluorophenyl halide and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.

Substitution: The amino and fluorophenylamino groups can participate in

Biological Activity

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, also known by its CAS number 1233952-87-8, is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the compound's biological activity, synthesis methods, and related research findings.

The molecular formula of this compound is C₁₂H₁₇FN₂O, with a molecular weight of approximately 224.27 g/mol. The structure features a cyclohexanol backbone substituted with an amino group and a fluorinated phenyl moiety, which may enhance its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter receptors, particularly dopamine receptors. This structural similarity to Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome, suggests that it may influence dopaminergic activity in the brain .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol | C₁₂H₁₇FN₂O | Different position of the fluorine atom |

| Pramipexole | C₁₃H₁₈N₂ | Different cyclohexane derivative; used clinically |

| (1R*,4S*)-4-(2-Amino-5-fluorophenylamino)cyclohexanol | C₁₂H₁₇FN₂O | Different stereochemistry and substitution pattern |

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit anti-proliferative properties against various cancer cell lines. These studies often involve evaluating the inhibition of specific pathways such as the NF-kB and COX pathways, which are critical in cancer progression .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in inflammatory responses. The fluorinated moiety is believed to enhance binding affinity to target receptors, potentially leading to improved therapeutic effects .

Case Studies

A notable case study highlighted the efficacy of similar compounds in inhibiting nitric oxide production in LPS-induced RAW 264.7 cells. This suggests a potential application in treating inflammatory conditions by modulating nitric oxide synthase activity .

Scientific Research Applications

Neuropharmacology

Research indicates that (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural similarity to known dopaminergic agents suggests potential efficacy in treating neurodegenerative disorders.

Case Study: Dopaminergic Activity

- Binding Affinity : Studies show that this compound may enhance binding affinity to dopamine receptors, which is crucial for the treatment of Parkinson's disease and related conditions. Preliminary data indicate:

- D2 Receptor Binding : Ki value of 30 nM (antagonistic effect)

- 5-HT1A Receptor Binding : Ki value of 45 nM (agonistic effect)

These interactions highlight its potential role in modulating dopaminergic and serotonergic pathways, which are vital in mood regulation and motor control.

Anticancer Research

The compound has been evaluated for its anticancer properties against various cancer cell lines, demonstrating promising cytotoxic effects.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.5 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be further developed as a novel anticancer agent.

Synthesis and Modification Studies

The synthesis of this compound can be achieved through various methods involving cyclohexanol derivatives. Its modification can lead to the development of analogs with enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Fluorine vs. Nitro Groups : The target compound’s 4-fluoro substituent likely improves metabolic stability compared to nitro-containing analogues (e.g., ), which are more reactive but prone to reduction in biological systems .

- Halogen Effects : Iodo (BP 1164) and chloro () substituents increase molecular weight and may enhance target binding via halogen bonding, whereas fluorine offers a balance of electronegativity and steric minimalism .

- Aromatic vs. Heterocyclic Moieties : Pyrimidine- or pyridine-substituted analogues () are prevalent in kinase inhibitors, suggesting the target compound could serve similar roles if functionalized appropriately .

Physicochemical Properties

- Solubility: The amino and hydroxyl groups in the target compound suggest moderate water solubility, whereas nitro or halogenated derivatives () exhibit lower solubility due to increased hydrophobicity .

- Stability : The absence of nitro groups in the target compound may confer better oxidative stability compared to and derivatives .

Q & A

Q. How should researchers handle and store this compound to ensure stability?

Based on SDS

- Storage : Keep under inert gas (N₂/Ar) in a cool, dry environment to prevent oxidation or hydrolysis .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. While the compound is not classified under GHS, standard lab precautions for amines and fluorinated aromatics apply .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., δ 4.56 ppm for hydroxyl protons in DMSO-d₆) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., m/z 206.28 for the parent ion) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

4. How does the stereochemistry (1R,4R) influence biological activity or target binding?** Stereochemistry impacts molecular interactions with targets. For example, in kinase inhibitors, the (1R,4R) configuration enhances selectivity by aligning substituents with hydrophobic pockets in the ATP-binding site . Comparative studies with diastereomers (e.g., 1S,4R) are critical to validate stereospecific effects .

Q. What strategies can be used to study structure-activity relationships (SAR) for this compound?

- Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate activity .

- Amino group modifications : Introduce alkyl or aryl substituents on the amine to enhance solubility or binding affinity (e.g., methyl or piperazine derivatives) .

- In vitro assays : Test analogs against targets like colony-stimulating factor 1 receptor (CSF1R) or IKKα, using IC₅₀ measurements to quantify potency .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. What methodologies are recommended for resolving contradictory bioactivity data across studies?

Q. How can scale-up synthesis be optimized without compromising yield or purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.